molecular formula C6H7N3O4 B187550 (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 344912-39-6

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B187550
CAS No.: 344912-39-6
M. Wt: 185.14 g/mol
InChI Key: LBYOSHLKRWXEKE-UHFFFAOYSA-N
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Description

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mechanism of Action

  • Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612
  • Recent advances in the synthesis of bis(pyrazolyl)methanes and their … (2021). Research on Chemical Intermediates, 47(10), 6477-6494
  • Synthesis, antileishmanial, antimalarial evaluation and molecular … (2024). BMC Chemistry, 18(1), 1-14
  • Synthesis and Properties of 5-Methyl-4-nitro-1H-pyrazol-3 … (2017). Chinese Journal of Energetic Materials, 25(3), 209-214
  • A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1-13

Chemical Reactions Analysis

Types of Reactions

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-methyl-3-amino-1H-pyrazol-1-yl)acetic acid.

    Esterification: Various esters of this compound.

    Hydrolysis: This compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both a nitro group and a methyl group on the pyrazole ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile that can be exploited for various applications .

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYOSHLKRWXEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361199
Record name (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344912-39-6
Record name (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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